tert-Butyl 4-((7-methyl-2-oxo-2H-chromen-4-yl)methyl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are carried out at room temperature or under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
tert-Butyl 4-((7-methyl-2-oxo-2H-chromen-4-yl)methyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
tert-Butyl 4-((7-methyl-2-oxo-2H-chromen-4-yl)methyl)piperazine-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-Butyl 4-((7-methyl-2-oxo-2H-chromen-4-yl)methyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, such as oxidoreductases, by forming stable enzyme-inhibitor complexes through hydrophobic interactions . These interactions disrupt the normal function of the enzyme, leading to the antimicrobial effects observed in biological studies .
Comparison with Similar Compounds
tert-Butyl 4-((7-methyl-2-oxo-2H-chromen-4-yl)methyl)piperazine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 4-(4-amino-2-methylphenyl)piperazine-1-carboxylate: This compound has a similar piperazine core but differs in the substituents on the aromatic ring.
tert-Butyl 4-(3-methyl-4-nitrophenyl)piperazine-1-carboxylate: Another similar compound with different substituents on the aromatic ring, leading to variations in biological activity.
7-Methyl-4-(piperazin-1-ylmethyl)-2H-chromen-2-one: This compound shares the chromen-2-one core but lacks the tert-butyl ester group, resulting in different chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
933885-46-2 |
---|---|
Molecular Formula |
C20H26N2O4 |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
tert-butyl 4-[(7-methyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C20H26N2O4/c1-14-5-6-16-15(12-18(23)25-17(16)11-14)13-21-7-9-22(10-8-21)19(24)26-20(2,3)4/h5-6,11-12H,7-10,13H2,1-4H3 |
InChI Key |
HGCSWGCNGLSJDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC(=O)O2)CN3CCN(CC3)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.